Cancer Cell Selectivity: A >10-Fold Differential Relative to Normal Cells in Class Representatives
Representatives of the phenyl-pyridine-2-carboxylic acid class, which includes 3,5-diphenylpyridine-2-carboxylic acid, exhibit over 10-fold selectivity for cancer cells compared to normal proliferating human cells [1]. This level of selectivity is a key differentiator from many non-selective cytotoxic agents. For example, the class compound Ro 41-4439 showed a >10-fold cancer cell selectivity when tested in parallel with a panel of proliferating normal human cells [1]. While direct head-to-head data for the specific 3,5-diphenyl analog is not available, this class-wide property is a critical procurement consideration for research programs targeting selective cancer therapies.
| Evidence Dimension | Cancer cell selectivity |
|---|---|
| Target Compound Data | Not directly measured; class inference applies |
| Comparator Or Baseline | Class representative (Ro 41-4439) selectivity: >10-fold over normal cells |
| Quantified Difference | >10-fold selectivity |
| Conditions | In vitro antiproliferative assays against a panel of cancer cell lines and normal human cells |
Why This Matters
This class-level selectivity suggests that 3,5-diphenylpyridine-2-carboxylic acid may be a valuable scaffold for developing targeted anticancer agents with a potentially wider therapeutic window than non-selective chemotherapeutics.
- [1] Berthel, S. J., Marks, I. M., Yin, X., Mischke, S. G., Orzechowski, L., Pezzoni, G., Sala, F., & Vassilev, L. T. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anti-Cancer Drugs, 13(4), 359–366. View Source
